molecular formula C24H24N2O3 B15011974 N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

Cat. No.: B15011974
M. Wt: 388.5 g/mol
InChI Key: JOHHLSCSGVHOAC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenylalanine moiety, a phenoxycarbonyl group, and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide typically involves multiple steps. One common approach is to start with phenylalanine, which undergoes a series of reactions to introduce the phenoxycarbonyl and 2,5-dimethylphenyl groups. The key steps include:

    Protection of the amino group: The amino group of phenylalanine is protected using a suitable protecting group, such as a carbamate.

    Introduction of the phenoxycarbonyl group: The protected phenylalanine is reacted with phenyl chloroformate to introduce the phenoxycarbonyl group.

    Coupling with 2,5-dimethylphenylamine: The intermediate is then coupled with 2,5-dimethylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenoxycarbonyl group.

Scientific Research Applications

N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide involves its interaction with specific molecular targets. The phenoxycarbonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 2,5-dimethylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Similar structure but lacks the phenoxycarbonyl and phenylalanine moieties.

    N-(2,5-dimethylphenyl)thiourea: Contains a thiourea group instead of the phenoxycarbonyl group.

    N-(2,5-dimethylphenyl)-Nalpha-(carbamoyl)phenylalaninamide: Similar structure but with a carbamoyl group instead of the phenoxycarbonyl group.

Uniqueness

N-(2,5-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide is unique due to the combination of the phenylalanine moiety, phenoxycarbonyl group, and 2,5-dimethylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

phenyl N-[1-(2,5-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C24H24N2O3/c1-17-13-14-18(2)21(15-17)25-23(27)22(16-19-9-5-3-6-10-19)26-24(28)29-20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

JOHHLSCSGVHOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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